N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide
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Overview
Description
N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazine ring fused with a quinoline moiety, which is further substituted with a chlorophenyl group and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine ring, followed by the introduction of the quinoline moiety through nucleophilic substitution reactions. The final steps involve the chlorination of the phenyl ring and the formation of the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and benzoxazine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-[(3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-D]Pyrimidin-2-Yl)Sulfanyl]Acetamide
- N-(4-Chlorophenyl)-2-[(3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-D]Pyrimidin-2-Yl)Sulfanyl]Acetamide
Uniqueness
N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide stands out due to its unique combination of a benzoxazine ring and a quinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H22ClN3O5 |
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Molecular Weight |
491.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-(6,7-dimethoxyquinolin-4-yl)oxy-2,3-dihydro-1,4-benzoxazine-4-carboxamide |
InChI |
InChI=1S/C26H22ClN3O5/c1-32-24-14-19-20(15-25(24)33-2)28-10-9-22(19)35-18-7-8-21-23(13-18)34-12-11-30(21)26(31)29-17-5-3-16(27)4-6-17/h3-10,13-15H,11-12H2,1-2H3,(H,29,31) |
InChI Key |
RNHWXYKRVZUXGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC4=C(C=C3)N(CCO4)C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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